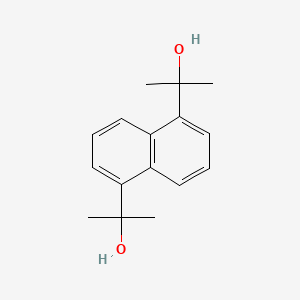
Phosphinic acid, tert-butyl(p-tert-butylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, tert-butyl(p-tert-butylphenyl)-, also known as tert-Butyl(p-tert-butylphenyl)phosphinic acid, is an organophosphorus compound with the molecular formula C14H23O2P. This compound is characterized by the presence of a phosphinic acid group attached to a tert-butyl group and a p-tert-butylphenyl group. It is a white crystalline solid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, tert-butyl(p-tert-butylphenyl)- can be synthesized through several methods. One common approach involves the reaction of tert-butylphenylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically occurs under mild conditions and yields the desired phosphinic acid product .
Another method involves the reaction of tert-butylphenylphosphine with a halogenating agent, followed by hydrolysis to form the phosphinic acid. This method requires careful control of reaction conditions to prevent over-oxidation or side reactions .
Industrial Production Methods
In industrial settings, the production of phosphinic acid, tert-butyl(p-tert-butylphenyl)- often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, tert-butyl(p-tert-butylphenyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and oxygen are commonly used oxidizing agents for the oxidation of phosphinic acid, tert-butyl(p-tert-butylphenyl)-.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of the phosphinic acid group.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions to introduce different functional groups.
Major Products Formed
Phosphonic Acids: Formed through oxidation reactions.
Phosphine Derivatives: Produced via reduction reactions.
Substituted Phosphinic Acids: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Phosphinic acid, tert-butyl(p-tert-butylphenyl)- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of catalysts.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Material Science: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phosphinic acid, tert-butyl(p-tert-butylphenyl)- involves its interaction with molecular targets through its phosphinic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s ability to act as a ligand in catalytic reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid, tert-Butyl(p-tert-butylphenyl)-: Similar structure but with a phosphonic acid group instead of a phosphinic acid group.
Phosphinic Acid, tert-Butyl(phenyl)-: Lacks the p-tert-butyl group on the phenyl ring.
Phosphinic Acid, tert-Butyl(m-tert-butylphenyl)-: Has a tert-butyl group in the meta position on the phenyl ring.
Uniqueness
Phosphinic acid, tert-butyl(p-tert-butylphenyl)- is unique due to the presence of both tert-butyl and p-tert-butylphenyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions . This compound’s specific structure makes it a valuable reagent in organic synthesis and catalysis .
Properties
CAS No. |
25097-42-1 |
|---|---|
Molecular Formula |
C14H23O2P |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
tert-butyl-(4-tert-butylphenyl)phosphinic acid |
InChI |
InChI=1S/C14H23O2P/c1-13(2,3)11-7-9-12(10-8-11)17(15,16)14(4,5)6/h7-10H,1-6H3,(H,15,16) |
InChI Key |
TVQBXSAUENTUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)P(=O)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)







![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)





